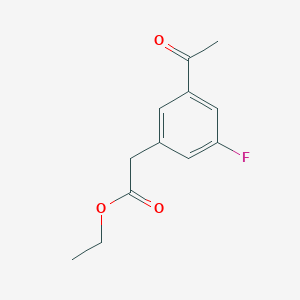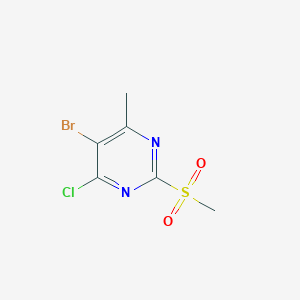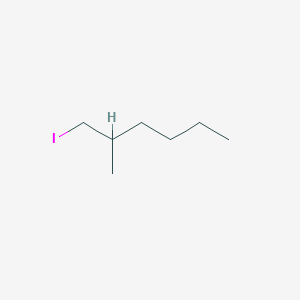
1-Iodo-2-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-methylhexane is an organic compound with the molecular formula C7H15I It belongs to the class of alkyl halides, specifically iodides, where an iodine atom is bonded to a carbon atom in the alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylhexane can be synthesized through the halogenation of 2-methylhexane. The process typically involves the reaction of 2-methylhexane with iodine in the presence of a catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where controlled conditions ensure the efficient and selective iodination of 2-methylhexane. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-methylhexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 2-methylhexanol if hydroxide is the nucleophile.
Elimination: 2-methylhexene is a common product.
Reduction: 2-methylhexane is formed.
Aplicaciones Científicas De Investigación
1-Iodo-2-methylhexane has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-iodo-2-methylhexane in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak due to the large size and low electronegativity of iodine. This makes the iodine atom a good leaving group in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
- 1-Bromo-2-methylhexane
- 1-Chloro-2-methylhexane
- 1-Fluoro-2-methylhexane
Comparison: 1-Iodo-2-methylhexane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution and elimination reactions, providing different reaction pathways and products.
Propiedades
Número CAS |
624-21-5 |
|---|---|
Fórmula molecular |
C7H15I |
Peso molecular |
226.10 g/mol |
Nombre IUPAC |
1-iodo-2-methylhexane |
InChI |
InChI=1S/C7H15I/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |
Clave InChI |
FXYMWEXIZCQUFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


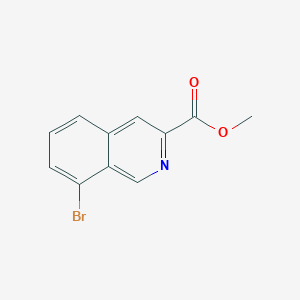
![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
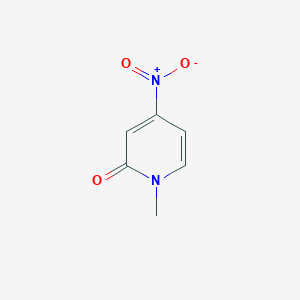
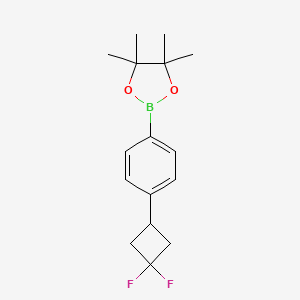

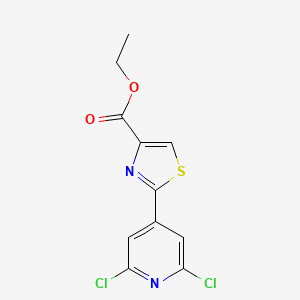
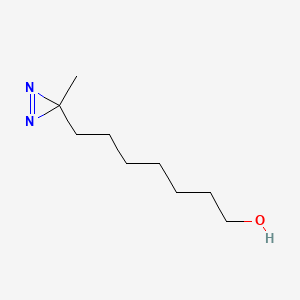

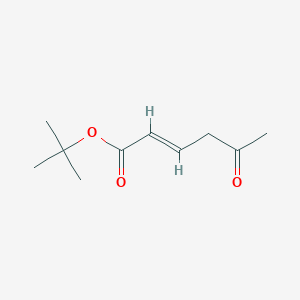
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
